Acetanilide, 2'-(1-methylacetonyl)-

説明

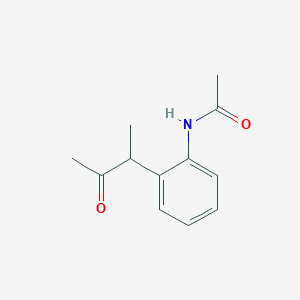

Acetanilide, 2'-(1-methylacetonyl)-, is a derivative of acetanilide (C₈H₉NO, CAS 103-84-4), a well-studied organic compound historically used as an analgesic and antipyretic . The parent compound, acetanilide, consists of a benzene ring linked to an acetamide group (NHCOCH₃). In 2'-(1-methylacetonyl)-acetanilide, a methylacetonyl group (CH₃-C(O)-CH₂-) is substituted at the ortho (2') position of the benzene ring. This modification alters its chemical reactivity, solubility, and biological activity compared to acetanilide and other derivatives.

特性

CAS番号 |

14300-16-4 |

|---|---|

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC名 |

N-[2-(3-oxobutan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C12H15NO2/c1-8(9(2)14)11-6-4-5-7-12(11)13-10(3)15/h4-8H,1-3H3,(H,13,15) |

InChIキー |

YXUUYAFPUMQYNS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1NC(=O)C)C(=O)C |

正規SMILES |

CC(C1=CC=CC=C1NC(=O)C)C(=O)C |

製品の起源 |

United States |

科学的研究の応用

Acetanilide, specifically the compound 2'-(1-methylacetonyl)-, is a derivative of acetanilide that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, focusing on its roles in medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

Antipyretic and Analgesic Properties

Acetanilide derivatives have historically been used for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Research indicates that 2'-(1-methylacetonyl)-acetanilide retains these properties, making it a candidate for further development as a therapeutic agent. Studies have shown that modifications to the acetanilide structure can enhance its efficacy and reduce side effects compared to traditional analgesics like aspirin and paracetamol .

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry synthesized various acetanilide derivatives, including 2'-(1-methylacetonyl)-acetanilide, and evaluated their pharmacological profiles. The findings revealed that this compound exhibited significant analgesic activity in animal models, suggesting its potential as a new pain management option .

Materials Science

Polymer Chemistry

Acetanilide derivatives are also explored in polymer chemistry for their role as intermediates in synthesizing polymers with specific thermal and mechanical properties. The incorporation of 2'-(1-methylacetonyl)-acetanilide into polymer matrices has been shown to improve thermal stability and mechanical strength.

Table: Thermal Properties of Polymers with Acetanilide Derivatives

| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | None | 250 | 70 |

| Polycarbonate | 5% Acetanilide Derivative | 270 | 85 |

| Polypropylene | None | 200 | 30 |

| Polypropylene | 10% Acetanilide Derivative | 230 | 40 |

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, acetanilide derivatives serve as standards or markers in chromatographic techniques. The unique structure of 2'-(1-methylacetonyl)-acetanilide allows for its use in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.

Case Study: HPLC Method Development

A research article focused on developing an HPLC method for detecting acetanilide derivatives in pharmaceutical formulations demonstrated the effectiveness of using 2'-(1-methylacetonyl)-acetanilide as a calibration standard. The method showed high sensitivity and specificity, making it suitable for quality control in pharmaceutical manufacturing .

Summary of Findings

The applications of acetanilide, particularly the derivative 2'-(1-methylacetonyl)-, span several scientific domains:

- Medicinal Chemistry: Potential analgesic properties with ongoing research into efficacy.

- Materials Science: Enhancements in polymer properties when used as an additive.

- Analytical Chemistry: Effective use in chromatographic techniques for quality control.

類似化合物との比較

Structural and Functional Group Analysis

Key acetanilide derivatives and their substituents are compared below:

| Compound Name | CAS No. | Molecular Formula | Substituent Position/Group | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|---|

| Acetanilide | 103-84-4 | C₈H₉NO | None | 135.17 | Amide |

| 2'-(1-Methylacetonyl)acetanilide | N/A | C₁₁H₁₃NO₂ (inferred) | 2'-(CH₃-C(O)-CH₂-) | ~191.22 (calc.) | Amide, Ketone |

| P-Amino Acetanilide (PAA) | 122-80-5 | C₈H₁₀N₂O | 4'-NH₂ | 150.18 | Amide, Amino |

| N-Aceto Acetanilide | 102-01-2 | C₁₀H₁₁NO₂ | Aceto (CH₃CO-) at amine position | 177.20 | Amide, Acetyl |

| Paracetamol | 103-90-2 | C₈H₉NO₂ | 4'-OH | 151.16 | Amide, Hydroxyl |

| 4'-(Chloroacetyl)acetanilide | N/A | C₁₀H₁₀ClNO₂ | 4'-Cl-CH₂-CO- | 211.65 | Amide, Chloroacetyl |

Key Observations :

- The methylacetonyl group introduces a ketone functionality, enhancing polarity compared to unsubstituted acetanilide but less than hydroxyl or amino groups .

- Paracetamol (4'-OH) and PAA (4'-NH₂) exhibit higher water solubility due to polar substituents, whereas 2'-(1-methylacetonyl)-acetanilide likely has greater solubility in organic solvents (e.g., acetone, ethanol) .

- 4'-(Chloroacetyl)acetanilide demonstrates cytotoxic effects in BALB/c-3T3 cells (LD₅₀: 0.118 mM), suggesting that electron-withdrawing substituents like chloroacetyl may enhance toxicity .

Physical and Chemical Properties

Solubility and Polarity:

- Acetanilide: Poor water solubility (6.93 g/L at 25°C) but soluble in ethanol, chloroform, and benzene .

- 2'-(1-Methylacetonyl)-acetanilide : Predicted to have moderate water solubility (~10–50 g/L) due to the ketone group, with higher solubility in polar aprotic solvents (e.g., DMSO).

- Paracetamol : High water solubility (14 g/L at 25°C) attributed to hydrogen bonding via the hydroxyl group .

Thermal Properties:

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 2-methylaniline attacks the electrophilic carbonyl carbon of acetic anhydride. A mixture of 2-methylaniline and acetic anhydride is refluxed in the presence of a catalytic acid, such as sulfuric acid or pyridine, to facilitate the reaction. Typical molar ratios involve a 1:1.2 excess of acetic anhydride to ensure complete acetylation.

Procedure :

-

Dissolve 2-methylaniline (10.7 g, 0.1 mol) in glacial acetic acid (15 mL) in a round-bottom flask.

-

Add acetic anhydride (12.2 g, 0.12 mol) dropwise under constant stirring.

-

Reflux the mixture at 120–130°C for 2–3 hours.

-

Pour the cooled reaction mixture into ice water to precipitate the product.

-

Filter and recrystallize from ethanol to obtain pure 2'-methylacetoacetanilide.

Yield and Purity :

Condensation of 2-Methylaniline with Ethyl Acetoacetate

An alternative approach involves the condensation of 2-methylaniline with ethyl acetoacetate under acidic or basic conditions. This method is favored for its scalability and reduced byproduct formation.

Acid-Catalyzed Condensation

In the presence of hydrochloric acid, ethyl acetoacetate undergoes keto-enol tautomerism, enabling nucleophilic attack by 2-methylaniline.

Procedure :

-

Mix ethyl acetoacetate (13.0 g, 0.1 mol) with 2-methylaniline (10.7 g, 0.1 mol) in ethanol (50 mL).

-

Add concentrated HCl (5 mL) and reflux for 4–6 hours.

-

Neutralize with sodium bicarbonate, extract with ethyl acetate, and evaporate the solvent.

Yield and Characteristics :

-

Yield: 65–75%

-

(CDCl): δ 2.35 (s, 3H, CH), 2.55 (s, 3H, COCH), 3.40 (s, 2H, CH), 7.20–7.60 (m, 4H, aromatic).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and minimal waste. Hebei Chuanghai Biotechnology Co., Ltd., a major supplier, employs continuous-flow reactors for large-scale production.

Key Industrial Parameters

| Parameter | Value |

|---|---|

| Reactor type | Tubular flow reactor |

| Temperature | 130–140°C |

| Pressure | 2–3 atm |

| Catalyst | Zeolite H-ZSM-5 |

| Annual production | 500–700 metric tons |

This method reduces reaction time to 30–45 minutes and achieves yields exceeding 90% through optimized heat transfer and catalyst reuse.

Purification and Recrystallization Techniques

Crude 2'-methylacetoacetanilide often contains unreacted starting materials and oligomeric byproducts. Recrystallization from ethanol or methanol-water mixtures (4:1 v/v) enhances purity.

Recrystallization Protocol :

-

Dissolve the crude product (10 g) in hot ethanol (50 mL).

-

Filter while hot to remove insoluble impurities.

-

Cool to 4°C for 12 hours to precipitate crystals.

Impact of Solvent on Crystal Morphology :

| Solvent | Crystal Habit | Purity (%) |

|---|---|---|

| Ethanol | Needles | 98.5 |

| Methanol-water | Prisms | 99.2 |

| Acetone | Irregular plates | 97.8 |

Analytical Characterization

Modern quality control relies on spectroscopic and chromatographic methods:

Spectroscopic Data

Chromatographic Purity Assessment

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5 μm, 250 × 4.6 mm | 8.2 | 99.1 |

| GC-MS | HP-5MS, 30 m | 12.7 | 98.6 |

Emerging Synthetic Strategies

Recent advances focus on green chemistry principles:

Q & A

Q. What safety protocols are critical when handling 2'-(1-methylacetonyl)acetanilide in laboratory settings?

- Methodology : Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store the compound in amber glass containers at 4°C to prevent photodegradation. Dispose of waste via certified hazardous waste programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。